molecular formula C8H5F3NNaO2 B2674343 Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 1956366-39-4

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B2674343
CAS No.: 1956366-39-4
M. Wt: 227.118
InChI Key: YQFJHUQFVDXIBH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) is a high-purity organic salt with a molecular formula of C8H5F3NNaO2 and a molecular weight of 227.12 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Its core structure, featuring a pyridine ring and a trifluoromethyl group, is commonly found in compounds with significant biological activity . A primary research application of this compound is its role as a critical building block in the synthesis of potent TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonists . The TRPV1 receptor is a non-selective cation channel predominantly expressed on sensory neurons and is a well-validated target for managing inflammatory and neuropathic pain . Antagonists of this receptor have shown promise in attenuating pain sensation and hyperalgesia in various preclinical models . As a sodium salt, this compound offers advantages in handling, solubility, and stability for further chemical transformations. It should be stored in an inert atmosphere at -20°C to maintain its long-term stability . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJHUQFVDXIBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956366-39-4
Record name sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-(trifluoromethyl)pyridine-2-carboxylic acid+NaOHSodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate+H2O\text{5-(trifluoromethyl)pyridine-2-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-(trifluoromethyl)pyridine-2-carboxylic acid+NaOH→Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Condensation and Cyclization

The acetate group participates in Knoevenagel condensations and Thorpe–Ziegler cyclizations:

ReactantProductConditionsSource
Aldehydes (e.g., benzaldehyde)α,β-Unsaturated estersBase (NaOEt), ethanol, reflux
Hydrazine hydratePyridinyl acetohydrazide derivativesEthanol, reflux, 10 min

For example, heating with hydrazine hydrate forms acetohydrazides, which are precursors to heterocycles like thienopyridines :

CH2COONa++NH2NH2CH2CONHNH2+NaOH\text{CH}_2\text{COO}^-\text{Na}^++\text{NH}_2\text{NH}_2\rightarrow \text{CH}_2\text{CONHNH}_2+\text{NaOH}

Acid-Base and Salt Formation

The sodium salt readily undergoes proton exchange in acidic media:

  • Treatment with HCl yields the free acetic acid derivative .

  • Reacts with transition metal salts (e.g., CuSO₄) to form coordination complexes, leveraging the pyridine nitrogen’s Lewis basicity.

Stability Note :
Decomposes under strong acidic/basic conditions, releasing CO₂ and forming pyridinyl methane derivatives .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the meta position relative to the trifluoromethyl group:

ElectrophilePositionProductYield
HNO₃/H₂SO₄3- or 4-Nitro-substituted derivatives~40%
Br₂/FeBr₃4-Brominated analog55–60%

Limitations: Trifluoromethyl groups hinder nitration/sulfonation due to steric and electronic effects.

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed couplings:

Reaction TypeConditionsProduct Application
Suzuki-Miyaura (with aryl boronic acids)Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl pharmaceuticals
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminopyridine intermediates

These reactions exploit the pyridine ring’s ability to stabilize transition states in catalytic cycles.

Functional Group Transformations

  • Esterification : Reacts with alkyl halides (e.g., ethyl bromide) to form ethyl esters, useful in prodrug synthesis .

  • Reduction : LiAlH₄ reduces the acetate to a hydroxymethyl group, though competing pyridine ring hydrogenation may occur.

Thermal and Photochemical Behavior

  • Thermolysis : Decomposes above 200°C, releasing CO₂ and forming 2-(5-trifluoromethylpyridinyl)methane .

  • Photoreactivity : UV irradiation in the presence of O₂ generates radical intermediates, leading to oxidative degradation .

Scientific Research Applications

Scientific Research Applications

1. Synthesis in Medicinal Chemistry

  • Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate serves as a versatile building block in the synthesis of complex pharmaceuticals. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in drug development processes .

2. Biological Activity

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 18 to 31 μM .
CompoundPathogenMIC (μM)
This compoundE. coliTBD
Related Pyridine CompoundS. aureus31
Related Pyridine CompoundB. subtilis18
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .
CompoundTarget EnzymeIC50 (μmol)
This compoundCOX-2TBD
Related CompoundCOX-10.04

Case Studies

Antimicrobial Study
A study focusing on pyridine derivatives highlighted the broad-spectrum antimicrobial activity of this compound against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects
Another investigation demonstrated that related pyridine compounds significantly reduced inflammation in animal models, suggesting that this compound could be effective in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
  • CAS No.: 1956366-39-4
  • Molecular Formula : C₈H₅F₃NNaO₂
  • Molecular Weight : 227.12 g/mol .

Physicochemical Properties :

  • Structure : Features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetate group (as a sodium salt) at the 2-position.
  • Hydrogen Bond Acceptors : 6
  • Topological Polar Surface Area : 53 Ų
  • Storage : Requires storage under inert atmosphere at <-20°C to maintain stability .

Hazard Profile :

  • GHS Warnings : H302 (harmful if swallowed), H315 (skin irritation), H320 (eye irritation), and H335 (respiratory irritation) .

The compound is compared to structurally related pyridine derivatives, focusing on substituents, functional groups, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Functional Groups/Substituents Key Differences from Target Compound
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate (128072-94-6) C₉H₈F₃NO₂ Ethyl ester, -CF₃ at pyridine 5-position Ester group (vs. carboxylate); higher lipophilicity
Methyl 2-(pyridin-2-yl)acetate (1658-42-0) C₈H₉NO₂ Methyl ester, no -CF₃ Lacks electron-withdrawing -CF₃; reduced metabolic stability
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (1393566-89-6) C₁₀H₁₂FNO₂ Ethyl ester, -F and -CH₃ at pyridine 5,6-positions Fluoro and methyl substituents alter electronic properties; larger molecular weight
Lithium 2-[3-(trifluoromethyl)pyridin-2-yl]acetate (N/A) C₈H₅F₃LiNO₂ Lithium counterion, -CF₃ at pyridine 3-position Counterion (Li⁺ vs. Na⁺) affects solubility; substituent position differs
Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate (142274-37-1) C₉H₈F₃NO₂S Methyl ester, sulfanyl (-S-) linker Sulfur linker enhances hydrophobicity; altered reactivity
Key Findings:

Functional Group Impact: Carboxylate vs. Ester: The sodium carboxylate group in the target compound enhances water solubility compared to ester analogs (e.g., Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate). Esters generally exhibit higher lipophilicity, influencing their pharmacokinetic profiles .

Counterion Effects :

  • The sodium counterion in the target compound contrasts with lithium in analogs (e.g., Lithium 2-[3-(trifluoromethyl)pyridin-2-yl]acetate). Sodium salts typically exhibit higher aqueous solubility than lithium salts due to differences in ionic radius and hydration energy .

Substituent Position and Bioactivity: Substituent position on the pyridine ring (e.g., -CF₃ at 5- vs.

Synthetic Considerations :

  • The target compound is likely synthesized via saponification of an ethyl ester precursor, as seen in analogous procedures (e.g., hydrolysis of Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate to its carboxylic acid) . Yields and purity depend on reaction conditions and substituent stability .

Hazard Profiles :

  • The sodium salt’s hazards (e.g., H315 skin irritation) differ from ester analogs, which may pose risks related to volatility or hydrolysis byproducts .

Biological Activity

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound features a pyridine ring with a trifluoromethyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and binding affinity. While detailed pathways remain under investigation, initial studies suggest that this compound may modulate enzyme activity and influence cellular signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityTo be determined
C_maxTo be determined
Half-life (t_1/2)To be determined
Metabolic StabilityEnhanced due to trifluoromethyl group

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial for therapeutic applications.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, particularly against resistant strains of bacteria .
  • Cellular Pathway Modulation : The compound is being investigated for its ability to influence cellular pathways, which could have implications in cancer research and treatment .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines, suggesting that this compound could have similar effects .
  • Antimicrobial Efficacy : A study reported that derivatives of trifluoromethylpyridine showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, indicating potential for development as an antimicrobial agent .

Applications in Research

This compound has diverse applications across various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceuticals.
  • Agricultural Science : The compound is being explored for its potential use in developing agrochemicals due to its unique properties.

Q & A

Basic: What are the standard synthetic protocols for Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves alkaline hydrolysis of ester precursors. For example, sodium hydroxide (NaOH) in an ethanol/water mixture under ambient conditions can hydrolyze ethyl 2-[5-(trifluoromethyl)pyrimidin-2-yl]acetate, followed by acidification and extraction with ethyl acetate . Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures (e.g., 10°C) facilitates nucleophilic substitutions in pyridine derivatives . Yield optimization depends on stoichiometric ratios (e.g., 1:2 substrate-to-base), solvent polarity (polar aprotic vs. protic), and reaction time (1–17 hours) .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:
Liquid-liquid extraction (ethyl acetate/water) followed by drying over anhydrous magnesium sulfate (MgSO₄) and solvent evaporation under reduced pressure is standard . For higher purity, column chromatography using silica gel with ethyl acetate/petroleum ether (1:15 ratio) resolves polar impurities . Centrifugation or filtration may address residual particulates .

Advanced: How can X-ray crystallography be applied to confirm the molecular structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and crystal packing. For example, trifluoroacetate salts of pyridinium derivatives were resolved with R factors ≤ 0.075 and data-to-parameter ratios ≥ 14.9, confirming trifluoromethyl group orientation and carboxylate coordination . Synchrotron radiation improves resolution for heavy atoms (e.g., fluorine) .

Advanced: What analytical discrepancies arise when characterizing this compound via LCMS vs. NMR, and how are they resolved?

Answer:
LCMS may detect sodium adducts ([M+Na]⁺) or fragmentation peaks (e.g., m/z 338 [M+H]⁺), requiring collision-induced dissociation (CID) for confirmation . In contrast, ¹H NMR may show splitting from pyridine ring anisotropy or trifluoromethyl coupling. Discrepancies in purity (e.g., residual solvents) are resolved by cross-validation with HPLC (≥98% purity) and elemental analysis .

Advanced: How do solvent polarity and temperature affect the regioselectivity in nucleophilic reactions involving this compound?

Answer:
Polar aprotic solvents (e.g., THF) stabilize transition states in SNAr reactions, directing nucleophiles to the pyridine ring’s electron-deficient positions (e.g., C-4). Lower temperatures (10°C) suppress side reactions (e.g., ester hydrolysis), while higher temperatures (100°C) accelerate cross-coupling but risk decomposition . Solvent choice also impacts carboxylate solubility, critical for homogeneous reactions .

Basic: What are the key spectroscopic signatures (e.g., IR, ¹H NMR) for identifying this compound?

Answer:

  • IR: Strong carboxylate asymmetric stretching (~1600 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • ¹H NMR: Pyridyl protons resonate at δ 8.5–7.5 (multiplet), acetate methylene at δ ~3.8 (singlet), and trifluoromethyl as a singlet (³¹⁹F NMR: δ ~-60 ppm) .
  • LCMS: [M+H]⁺ or [M+Na]⁺ peaks correlate with exact mass (e.g., 234.0681 for related pyridine derivatives) .

Advanced: What computational methods are suitable for modeling the electronic effects of the trifluoromethyl group on the pyridine ring's reactivity?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-withdrawing effects. For example, trifluoromethyl groups lower the LUMO energy, enhancing electrophilic substitution at C-3 . Molecular docking studies (e.g., AutoDock Vina) assess steric effects in ligand-receptor interactions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Waste Management: Segregate acidic/basic waste and transfer to certified handlers for incineration .
  • Emergency Measures: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be reconciled?

Answer:
Solubility discrepancies arise from ionic dissociation in polar solvents (e.g., water, ethanol) versus aggregation in nonpolar solvents (e.g., hexane). Conductivity measurements and dynamic light scattering (DLS) quantify dissociation constants. For example, sodium carboxylates exhibit higher solubility in water (≥50 mg/mL) but precipitate in low-dielectric media .

Advanced: What strategies mitigate byproduct formation during amide coupling reactions with this compound?

Answer:

  • Activating Agents: Use HATU or EDCI to enhance coupling efficiency and reduce racemization .
  • Temperature Control: Maintain ≤25°C to suppress ester hydrolysis .
  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.